molecular formula C25H19ClN2O3 B10912837 [1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](4-chlorophenyl)methanone

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](4-chlorophenyl)methanone

Cat. No.: B10912837
M. Wt: 430.9 g/mol
InChI Key: QDEVMYGQHGYALP-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a beta-carboline core, and a chlorophenyl group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Beta-Carboline Core: This involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step often involves Friedel-Crafts acylation, where the beta-carboline intermediate reacts with chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound has been studied for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with cellular targets and induce apoptosis in cancer cells has been a focal point of research.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with specific molecular targets within cells. The compound can bind to proteins, altering their function and triggering a cascade of biochemical events. For example, in cancer cells, it may inhibit the function of enzymes involved in cell division, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)propan-1-one
  • 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)thiopropan-1-one
  • 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)aminopropan-1-one

Uniqueness

What sets 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone apart from similar compounds is its beta-carboline core, which imparts unique biological activities. This core structure is known for its ability to interact with a wide range of biological targets, making the compound a versatile tool in scientific research.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C25H19ClN2O3/c26-17-8-5-15(6-9-17)25(29)28-12-11-19-18-3-1-2-4-20(18)27-23(19)24(28)16-7-10-21-22(13-16)31-14-30-21/h1-10,13,24,27H,11-12,14H2

InChI Key

QDEVMYGQHGYALP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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